Ammonium, tetramethyl-, thiocyanate
Description
Significance in Chemical Sciences Research
Tetramethylammonium (B1211777) thiocyanate (B1210189) holds a significant position in chemical research due to the distinct roles of its constituent ions. The tetramethylammonium cation, [N(CH₃)₄]⁺, is a well-established phase-transfer catalyst, facilitating reactions between substances in immiscible phases. Its relatively small size and high charge density influence its behavior in solution and as a counterion in crystalline structures. The thiocyanate anion, [SCN]⁻, is an ambidentate nucleophile, capable of reacting through either its sulfur or nitrogen atom, leading to a rich and diverse reaction chemistry. This dual nature makes Tetramethylammonium thiocyanate a valuable tool for investigating reaction mechanisms, synthesizing novel compounds, and as a component in various materials.
Overview of Scholarly Inquiry Areas
Academic research on Tetramethylammonium thiocyanate primarily focuses on several key areas. These include its synthesis and subsequent chemical transformations, the detailed investigation of its physical and chemical properties, and its comprehensive analysis using spectroscopic and crystallographic methods. Furthermore, its practical applications as a catalyst, an electrolyte, and a precursor in materials science are subjects of ongoing investigation, highlighting the compound's versatility and importance in advancing chemical knowledge.
Structure
2D Structure
Properties
CAS No. |
15597-46-3 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
tetramethylazanium;thiocyanate |
InChI |
InChI=1S/C4H12N.CHNS/c1-5(2,3)4;2-1-3/h1-4H3;3H/q+1;/p-1 |
InChI Key |
PJLHNSWILUSPNO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.C(#N)[S-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Tetramethylammonium (B1211777) Thiocyanate (B1210189)
The synthesis of tetramethylammonium thiocyanate can be achieved through straightforward and efficient chemical reactions. Two prominent methods include metathesis reactions in alcoholic media and the reaction of tetramethylammonium hydroxide (B78521) with ammonium (B1175870) thiocyanate.
Metathesis Reactions in Alcoholic Media
A common and practical approach to synthesize tetramethylammonium thiocyanate involves a salt metathesis reaction. This method leverages the differential solubility of the reactants and products in an alcoholic solvent, typically methanol (B129727). The reaction between tetramethylammonium chloride and potassium thiocyanate in methanol exemplifies this process. The insolubility of potassium chloride in methanol drives the reaction towards the formation of the desired soluble tetramethylammonium thiocyanate.
Reaction Scheme: (CH₃)₄N⁺Cl⁻ + KSCN → (CH₃)₄N⁺SCN⁻ + KCl(s)
This method is advantageous due to the ease of separation of the solid potassium chloride byproduct by filtration, yielding a solution of tetramethylammonium thiocyanate in methanol.
Preparation from Tetramethylammonium Hydroxide and Ammonium Thiocyanate
Another effective synthetic route involves the acid-base reaction between tetramethylammonium hydroxide and ammonium thiocyanate. wikipedia.org This reaction is typically carried out in an aqueous solution. The hydroxide ion from tetramethylammonium hydroxide reacts with the ammonium ion to form ammonia (B1221849) and water, leaving the tetramethylammonium and thiocyanate ions in solution. wikipedia.org
Reaction Scheme: (CH₃)₄N⁺OH⁻ + NH₄⁺SCN⁻ → (CH₃)₄N⁺SCN⁻ + NH₃ + H₂O wikipedia.org
This method is particularly useful when high purity is desired, as the byproducts, ammonia and water, can be readily removed.
Utilization as a Synthetic Precursor in Complex Formation
Tetramethylammonium thiocyanate is a valuable precursor in the synthesis of more complex inorganic and coordination compounds. Its thiocyanate anion can coordinate to metal centers or react with other small molecules to form adducts.
Synthesis of Metal-Thiocyanate Complexes
The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. wikipedia.org This property allows for the formation of a wide variety of metal-thiocyanate complexes with diverse structures and properties. nih.govchemrxiv.org Tetramethylammonium thiocyanate serves as an excellent source of the thiocyanate ligand in these syntheses. wikipedia.orgresearchgate.net
The choice of metal and reaction conditions dictates whether the thiocyanate ligand binds through the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). Hard metal cations tend to favor N-bonding, while soft metal cations prefer S-bonding. wikipedia.org The tetramethylammonium cation acts as a counterion, balancing the charge of the resulting anionic metal-thiocyanate complex.
Examples of Metal-Thiocyanate Complex Formation: The versatility of tetramethylammonium thiocyanate as a precursor is highlighted in the synthesis of various metal complexes. For instance, it can be used to prepare complexes with transition metals, lanthanides, and actinides. rsc.org The resulting complexes can exhibit interesting magnetic and optical properties. nih.gov
Table 1: Examples of Metal-Thiocyanate Complexes
| Metal Ion | Resulting Complex Anion |
|---|---|
| Co²⁺ | [Co(NCS)₄]²⁻ |
| Ni²⁺ | [Ni(NCS)₄]²⁻ |
| Fe³⁺ | [Fe(SCN)(H₂O)₅]²⁺ |
| Pt⁴⁺ | [Pt(SCN)₆]²⁻ |
This table provides illustrative examples of anionic metal-thiocyanate complexes that can be formed using a thiocyanate source like tetramethylammonium thiocyanate.
Formation of Sulfur Dioxide Adducts
Tetramethylammonium thiocyanate is known to react with sulfur dioxide to form a crystalline adduct, tetramethylammonium thiocyanate-sulfur dioxide ( (CH₃)₄N⁺SCN⁻·SO₂ ). epa.gov This reaction demonstrates the nucleophilic character of the thiocyanate anion, which interacts with the electrophilic sulfur atom of the sulfur dioxide molecule.
The resulting adduct has been characterized by various spectroscopic methods and its crystal structure has been determined. epa.gov The structure reveals a strong interaction between the sulfur atom of the thiocyanate anion and the sulfur atom of the sulfur dioxide molecule. epa.gov
Table 2: Crystallographic Data for (CH₃)₄N⁺SCN⁻·SO₂ Adduct epa.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (pm) | 578.4(1) |
| b (pm) | 1634.3(1) |
| c (pm) | 1054.6(1) |
| β (°) | 105.17(1) |
| Formula Units (Z) | 4 |
This table summarizes the crystallographic data for the sulfur dioxide adduct of tetramethylammonium thiocyanate, as determined by X-ray diffraction. epa.gov
Single Crystal X-ray Diffraction Analysis
Detailed analysis of single crystals of compounds containing tetramethylammonium and thiocyanate ions has provided a wealth of information regarding their crystallographic properties.
In a notable adduct with sulfur dioxide, tetramethylammonium thiocyanate crystallizes in the monoclinic crystal system. epa.govresearchgate.net The specific space group was identified as P2₁/c. epa.govresearchgate.net This determination is fundamental to understanding the symmetry elements present within the crystal lattice. In related complex structures, such as those involving cadmium, the crystal system can vary. For instance, a complex with the formula [(CH₃)₄N]₂[Cd(SCN)₄] was found to be triclinic with a space group of P-1, while [(CH₃)₄N][Cd(SCN)₃] is orthorhombic with a space group of Pna2₁. oup.com
| Compound | Crystal System | Space Group |
| (CH₃)₄N⁺SCN⁻ · SO₂ | Monoclinic | P2₁/c |
| [(CH₃)₄N]₂[Cd(SCN)₄] | Triclinic | P-1 |
| [(CH₃)₄N][Cd(SCN)₃] | Orthorhombic | Pna2₁ |
The precise dimensions of the unit cell, the fundamental repeating unit of a crystal, have been accurately determined for the tetramethylammonium thiocyanate-sulfur dioxide adduct. The lattice parameters were found to be a = 578.4(1) pm, b = 1634.3(1) pm, and c = 1054.6(1) pm, with a β angle of 105.17(1)°. epa.govresearchgate.net The unit cell contains four formula units of the adduct. epa.govresearchgate.net For comparison, the unit cell parameters of a related compound, tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide, have also been meticulously documented. nih.gov
| Compound | a (pm) | b (pm) | c (pm) | β (°) |
| (CH₃)₄N⁺SCN⁻ · SO₂ | 578.4(1) | 1634.3(1) | 1054.6(1) | 105.17(1) |
Polymeric and Supramolecular Architectures
The ability of the thiocyanate anion to bridge metal centers or interact with other molecules leads to the formation of extended polymeric and supramolecular structures.
Characterization of Thiocyanato-Bridged Systems
The thiocyanate anion (SCN⁻) is a classic example of a pseudohalide and a versatile ligand in coordination chemistry. nih.govacs.org Its ability to act as a bridging ligand, connecting two or more metal centers, is a key feature in the formation of polynuclear complexes and coordination polymers. sfu.carsc.org The thiocyanate ion can coordinate to metal ions through the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or bridge metal centers using both atoms (μ-N,S-thiocyanato). nih.govacs.org This ambidentate nature allows for the construction of diverse and complex architectures.
Research has demonstrated the synthesis and structural characterization of various metal-thiocyanate complexes involving the tetramethylammonium cation as the counter-ion. For instance, tetramethylammonium salts of tetrakis- and tris(thiocyanato)cadmates(II), specifically [(CH₃)₄N]₂[Cd(SCN)₄] and [(CH₃)₄N][Cd(SCN)₃], have been synthesized and their crystal structures determined. nih.govacs.org In these compounds, the thiocyanate ligands are coordinated to the cadmium centers, and the tetramethylammonium cations balance the charge of the anionic complex.
The bridging capability of the thiocyanate ligand is fundamental to the formation of extended networks. Depending on the metal, the stoichiometry, and the presence of other ligands, thiocyanate can adopt various bridging modes, such as end-on (μ₁.₁) and end-to-end (μ₁.₃) bridging. mdpi.com These different modes facilitate the creation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. mdpi.com For example, in certain silver(I) coordination polymers, the thiocyanate anion exhibits a µ₁,₁,₃ bridging mode, linking three separate metal centers to form a 2D wavy-like structure. mdpi.com Although not all examples directly involve the tetramethylammonium cation, they illustrate the fundamental principles of thiocyanate bridging that are applicable to systems containing it.
Crystallographic Data for Representative Thiocyanato-Bridged Systems
| Compound | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| [CuL]₂Mn(NCS)₄₂ | Monoclinic | C2/c | Trinuclear core with thiocyanate bridging Cu(II) and Mn(II) centers. rsc.org |
| [NiL]₂Mn(NCS)₄₂·H₂O | Monoclinic | P2/c | Trinuclear structure with thiocyanate ligands bridging Ni(II) and Mn(II). rsc.org |
| [Ag(4BP)(SCN)]n | Monoclinic | P2₁/c | 2D coordination polymer formed via µ₁,₁,₃-bridging thiocyanate anions. mdpi.com |
Role in Supramolecular Lattice Construction
Tetramethylammonium thiocyanate is an effective component in the construction of supramolecular lattices due to the distinct nature of its cation and anion. The tetramethylammonium cation is roughly spherical and can direct the packing of anions and other molecules through electrostatic interactions and space-filling requirements.
Crystallographic Data for (CH₃)₄N⁺SCN⁻·SO₂ Adduct
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic epa.govresearchgate.net |
| Space Group | P2₁/c epa.govresearchgate.net |
| a (pm) | 578.4(1) epa.govresearchgate.net |
| b (pm) | 1634.3(1) epa.govresearchgate.net |
| c (pm) | 1054.6(1) epa.govresearchgate.net |
| β (°) | 105.17(1) epa.govresearchgate.net |
| Formula Units (Z) | 4 epa.govresearchgate.net |
Halogen Bonding Interactions in Cocrystals
Halogen bonding is a highly directional, noncovalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govcsic.es The thiocyanate anion is an effective halogen bond acceptor, with both the nitrogen and sulfur atoms capable of participating in these interactions. researchgate.net
In the context of cocrystal engineering, the sulfur atom of the thiocyanate group has been shown to form significant halogen bonds. A notable example is the cocrystal formed between trans-bis(thiocyanato-κN)tetrakis(4-vinylpyridine-κN)nickel(II) and the halogen bond donor 2,3,5,6-tetrafluoro-1,4-diiodobenzene (TFDIB). researchgate.net In this structure, a short S···I contact of 3.2891 (12) Å is observed between the thiocyanate sulfur atom and an iodine atom of the TFDIB molecule. researchgate.net This distance is significantly shorter than the sum of the van der Waals radii, confirming a strong halogen bonding interaction. researchgate.net
While this example uses a metal complex, the principle directly applies to cocrystals involving tetramethylammonium thiocyanate. The exposed, electron-rich sulfur atom of the SCN⁻ anion makes it a prime candidate to act as a halogen bond acceptor site for strong halogen bond donors like diiodotetrafluorobenzenes. nih.govresearchgate.net These specific and directional interactions are powerful tools for controlling the assembly of molecules in the solid state, enabling the rational design of multicomponent supramolecular structures. nih.gov
Example of Halogen Bonding Interaction with a Thiocyanate Group
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Interaction Distance (Å) |
|---|---|---|---|
| 2,3,5,6-tetrafluoro-1,4-diiodobenzene | Thiocyanate Sulfur Atom | S···I | 3.2891 (12) researchgate.net |
Physicochemical Properties
The physical and chemical properties of Tetramethylammonium (B1211777) thiocyanate (B1210189) are fundamental to its handling and application in research.
| Property | Value |
| Molecular Formula | C₅H₁₂N₂S |
| Molecular Weight | 132.23 g/mol nih.gov |
| Appearance | White crystalline solid |
| Melting Point | Data not consistently available in searched sources |
| Solubility | Soluble in water and polar organic solvents ontosight.ai |
| Density | Data not consistently available in searched sources |
Note: Specific values for melting point and density were not consistently found in the publicly available academic literature searched.
Spectroscopic Characterization and Elucidation of Molecular Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. In the context of tetramethylammonium (B1211777) thiocyanate (B1210189), both proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR are particularly informative.
For the tetramethylammonium cation, the ¹⁵N chemical shift is influenced by the tetrahedral arrangement of the four methyl groups around the central nitrogen atom. In similar quaternary ammonium (B1175870) salts, the nitrogen environment is relatively shielded, leading to characteristic chemical shifts. rsc.org For instance, the typical chemical shift range for tertiary aliphatic ammonium ions is between 30 and 110 ppm relative to liquid ammonia (B1221849). science-and-fun.de
The thiocyanate anion (SCN⁻) possesses a nitrogen atom that is also readily studied by ¹⁵N NMR. In a study of solid ammonium thiocyanate (NH₄SCN), slow magic angle spinning ¹⁵N NMR experiments were utilized to analyze the nitrogen environment. researchgate.net The insights from such studies are crucial for interpreting the spectra of related thiocyanate salts.
The ¹⁵N chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the chemical shift tensor, which provides detailed information about the electronic structure and symmetry of the nitrogen nucleus's local environment. nih.gov
While the complete ¹⁵N chemical shift tensor for tetramethylammonium thiocyanate has not been reported, studies on other nitrogen-containing compounds illustrate the principles of its analysis. nih.gov For the thiocyanate anion, which has a linear or nearly linear geometry, the chemical shift tensor is expected to be axially symmetric. In solid ammonium thiocyanate, the nitrogen chemical shielding anisotropy was determined to be 415 ± 15 ppm. researchgate.net This value reflects the electronic distribution around the nitrogen atom within the crystal lattice. For the tetramethylammonium cation, the nitrogen is in a tetrahedral environment, which would lead to a more symmetric chemical shift tensor, characterized by a smaller anisotropy compared to the thiocyanate anion. rsc.org The determination of these tensor components provides a more complete picture of the electronic environment than the isotropic chemical shift alone. nih.gov
Proton (¹H) NMR spectroscopy of the tetramethylammonium cation provides information about the dynamics of the methyl groups. The spin-lattice relaxation time (T₁) and the spin-lattice relaxation time in the rotating frame (T₁ρ) are key parameters for studying molecular motions. wikipedia.orglibretexts.org
T₁ρ relaxation is sensitive to slower molecular motions, typically in the microsecond to millisecond timescale. wikipedia.org By measuring T₁ and T₁ρ as a function of temperature, it is possible to characterize the different motional regimes of the tetramethylammonium cation within the solid lattice. Although specific T₁ and T₁ρ data for tetramethylammonium thiocyanate are not available, studies on other quaternary ammonium salts have shown how these parameters can be used to understand molecular dynamics. libretexts.org
Table 1: General Principles of NMR Relaxation Times
| Relaxation Parameter | Timescale of Motion | Information Gained |
| T₁ (Spin-Lattice Relaxation) | Fast (ps - ns) | Characterizes fast molecular motions like methyl group rotation and molecular tumbling. ucl.ac.uk |
| T₁ρ (Spin-Lattice Relaxation in Rotating Frame) | Slow (µs - ms) | Probes slower dynamic processes within the solid state. wikipedia.org |
The second moment of an NMR absorption line provides quantitative information about the internuclear distances and the rigidity of the crystal lattice. It is particularly sensitive to the arrangement of magnetic nuclei, such as protons. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups and probing the bonding within a molecule.
The infrared spectrum of tetramethylammonium thiocyanate is characterized by the vibrational modes of both the tetramethylammonium cation and the thiocyanate anion. researchgate.netmdpi.com
The tetramethylammonium cation exhibits characteristic IR absorption bands arising from the C-H stretching and bending vibrations of the methyl groups, as well as the C-N stretching vibrations of the quaternary ammonium core.
The thiocyanate anion (SCN⁻) has several key vibrational modes, with the most prominent being the C≡N stretching vibration. The frequency of this mode is highly sensitive to the local environment of the anion, including coordination to metal ions and hydrogen bonding. nih.govresearchgate.net In an uncoordinated or "free" thiocyanate ion, the C≡N stretch typically appears around 2050 cm⁻¹. researchgate.net
Analysis of the IR spectrum of ammonium thiocyanate can provide a reference for the thiocyanate anion's vibrational modes. nist.gov The spectrum of tetramethylammonium thiocyanate would show the characteristic absorptions for both the cation and the anion, and the precise position of the C≡N stretching band would offer insight into the nature of the cation-anion interactions in the solid state.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule or ion. For tetramethylammonium thiocyanate, the focus is primarily on the thiocyanate anion, which exhibits interesting charge-transfer-to-solvent (CTTS) transitions.
Charge-transfer-to-solvent (CTTS) transitions involve the photoexcitation of an electron from an anion to a localized state within the surrounding solvent. chemrxiv.org The thiocyanate anion in aqueous solution displays characteristic broad and featureless CTTS absorption bands in the deep UV region. chemrxiv.org These transitions are highly sensitive to the solvent environment, as the excited electron occupies a diffuse orbital defined by the solvent cavity. chemrxiv.org
In bulk aqueous solution, the CTTS spectrum of thiocyanate can be fitted with two Gaussian bands. core.ac.uk The energies and intensities of these bands are influenced by the solvation shell structure. core.ac.uk The presence of the tetramethylammonium cation can influence the local water structure and thus subtly affect the CTTS spectrum of the thiocyanate anion, although studies often use simple alkali metal cations like Na⁺ or K⁺. core.ac.uknih.gov It has been noted that sodium and potassium salts of thiocyanate yield identical spectra, suggesting that the cation's role may be minor in dilute solutions. core.ac.uknih.gov
The nature of these excited states has been investigated through theoretical calculations, distinguishing between localized intramolecular excitations and the more diffuse CTTS transitions. chemrxiv.org The lowest energy transitions are described as having significant CTTS character. chemrxiv.org
To specifically probe the electronic transitions at interfaces, nonlinear spectroscopic techniques like broadband deep ultraviolet (DUV) electronic sum-frequency generation (ESFG) are employed. nih.govresearchgate.net ESFG is a second-order nonlinear optical process that is inherently interface-specific under the electric-dipole approximation. researchgate.net
Studies using DUV-ESFG have measured the complete CTTS spectrum of the thiocyanate anion at the air/water interface. nih.gov A key finding is that the lower energy CTTS band, which is prominent in the bulk spectrum, is not observed in the interfacial spectrum. core.ac.uknih.gov This significant difference between the bulk and interfacial spectra highlights the distinct solvation environment at the air/water interface. core.ac.uknih.gov
The characterization of interfacial electronic spectra provides crucial information about the properties of ions at boundaries between different phases, which is relevant in a wide range of scientific and industrial contexts. nih.gov For the thiocyanate anion, the interfacial electronic spectrum at the air/water interface, as measured by DUV-ESFG, reveals a single, broad electronic resonance. core.ac.uknih.gov
The absence of the lower-energy CTTS band at the interface is attributed to several factors, including:
A reduced number of water molecules in the solvation shell of the interfacial thiocyanate ions. core.ac.uk
The influence of the asymmetric interfacial electric field.
Possible ion-ion interactions and clustering at the interface. core.ac.uk
Preferential orientation of the thiocyanate ions at the interface. core.ac.uk
These studies demonstrate that the electronic energy levels involved in the CTTS transitions are significantly perturbed at the interface compared to the bulk. core.ac.uk Further theoretical and experimental work is needed to fully elucidate the physical origins of these differences. core.ac.uknih.gov
| Spectroscopic Technique | System Studied | Key Findings | Reference |
| UV-Vis Absorption | Aqueous Sodium Thiocyanate | Bulk CTTS spectrum characterized by two Gaussian bands. | core.ac.uk |
| DUV-ESFG | Thiocyanate at Air/Water Interface | The lower energy CTTS band seen in the bulk is absent at the interface. The interfacial spectrum is dominated by a single broad electronic resonance. | core.ac.uknih.gov |
| Theoretical Calculations | Aqueous Thiocyanate Anion | Distinguished between local excitations and CTTS states, with the lowest energy transitions having significant CTTS character. | chemrxiv.org |
Other Spectroscopic Methods
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The diamagnetic salt, tetramethylammonium thiocyanate, in its ground state does not have unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy is a valuable tool for studying paramagnetic species that can be derived from this compound or that involve its constituent ions in a paramagnetic environment.
EPR studies have been conducted on radical products formed from the thiocyanate ion. For example, upon UV irradiation of frozen solutions or solid thiocyanate salts at 77 K, the SCN• radical can be generated through ionization of the thiocyanate ion. researchgate.net This radical can further react with a neighboring thiocyanate ion to form the (SCN)₂⁻• radical ion, which is also paramagnetic. researchgate.net The EPR spectra of these radical species provide information about their electronic structure and environment. researchgate.net
Additionally, EPR has been used to study tetramethylammonium salts containing paramagnetic metal anions. For instance, in complexes like tetraethylammonium (B1195904) tetramethylammonium tetrabromocuprate(II), the EPR spectra are used to investigate the coordination geometry and magnetic properties of the Cu(II) center. researchgate.net In such studies, the tetramethylammonium cation serves to separate the paramagnetic centers in the crystal lattice. mdpi.com
The table below summarizes the g-values for some thiocyanate-derived radicals. The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron.
| Radical Species | g-value(s) | Experimental Conditions | Reference |
| SCN• | g₁=2.042, g₂=1.995, g₃=1.979 (calculated) | Ab initio calculations | researchgate.net |
| (SCN)₂⁻• | g₁=2.032, g₂=2.012, g₃=1.999 (calculated) | Ab initio calculations | researchgate.net |
| (SCN)₂⁻• | g_iso ≈ 2.015 | Photolysis of frozen KSCN solution at 77 K | researchgate.net |
Note: The calculated g-values are for the isolated radicals in the gas phase.
Applications in Academic Research
Use in Catalysis
Tetramethylammonium (B1211777) thiocyanate (B1210189), like other quaternary ammonium (B1175870) salts, finds application as a phase-transfer catalyst (PTC). innospk.comtheaic.org In this role, it facilitates the transfer of the thiocyanate anion from an aqueous phase to an organic phase, enabling reactions between reactants that are otherwise immiscible. This is particularly useful in nucleophilic substitution reactions where the thiocyanate group is introduced into an organic molecule.
Use in Material Science and Electrochemistry
In the field of materials science, Tetramethylammonium thiocyanate can be used as a precursor for the synthesis of various materials. The thiocyanate anion can be a source of sulfur for the formation of metal sulfide (B99878) materials or can be incorporated into coordination polymers and metal-organic frameworks.
In electrochemistry, quaternary ammonium salts are often used as supporting electrolytes in non-aqueous systems due to their good solubility and electrochemical stability. While specific studies on Tetramethylammonium thiocyanate as a primary electrolyte are not abundant in the searched literature, related tetramethylammonium salts have been investigated as electrolyte additives in batteries to improve performance and stability. nih.gov
Coordination Chemistry of the Thiocyanate Anion in Tetramethylammonium Salts
Ligand Properties and Coordination Modes
The thiocyanate (B1210189) ion can coordinate to a metal center through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging between two metal centers. wikipedia.org The choice of coordination mode is influenced by several factors, including the nature of the metal ion and the steric and electronic properties of other ligands present in the coordination sphere.
N-Coordination versus S-Coordination
The coordination of the thiocyanate ligand is heavily influenced by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Hard metal cations, such as first-row transition metals, typically favor coordination with the harder nitrogen atom, forming isothiocyanate complexes. wikipedia.org Conversely, softer metal cations, like those of the second and third-row transition metals, tend to bind to the softer sulfur atom. wikipedia.org
In tetramethylammonium (B1211777) salts, the large and non-coordinating nature of the [(CH₃)₄N]⁺ cation minimizes its direct influence on the coordination of the thiocyanate anion to the metal center. However, its presence in the crystal lattice can have indirect effects on the geometry and stability of the resulting complex. For instance, in (NMe₄)₃[Fe(NCS)₆], all thiocyanate ligands are coordinated to the iron(III) center through the nitrogen atom. lasalle.edu
Bridging Ligand Roles in Polymeric Complexes
The thiocyanate anion can act as a bridging ligand, connecting two or more metal centers to form polymeric structures. researchgate.net This bridging can occur in an end-to-end fashion (μ-N,S) or through the sulfur atom (μ-S). In the context of tetramethylammonium salts, the thiocyanate ligand has been observed to form one-dimensional, two-dimensional, and three-dimensional coordination polymers.
Formation and Characterization of Metal Complexes
The tetramethylammonium cation serves as a counterion in the crystallization of a variety of metal thiocyanate complexes, facilitating the isolation and structural characterization of these compounds.
Lanthanide Thiocyanate Complexes
The synthesis and structural characterization of lanthanide thiocyanate complexes with tetraalkylammonium cations, including tetramethylammonium, have been reported. rsc.orgrsc.orgnih.govuq.edu.au In these complexes, the thiocyanate ligand is invariably N-bonded to the hard lanthanide(III) ions. researchgate.net The coordination number of the lanthanide ion in these complexes is often high, typically seven or eight. rsc.orgnih.gov A comparative study of lanthanide and actinide thiocyanate complexes revealed that the metal-ligand interactions are predominantly electrostatic in nature. rsc.orgrsc.orgnih.govuq.edu.au
| Complex Type | Coordination Number | Metal-Ligand Interaction | Reference |
| Lanthanide Thiocyanate | 7 or 8 | Electrostatic | rsc.orgrsc.orgnih.govuq.edu.au |
Cadmium(II) Thiocyanate Complexes
Cadmium(II), being a borderline soft metal ion, can coordinate with thiocyanate through either the nitrogen or sulfur atom, or both. In the presence of tetramethylammonium cations, cadmium(II) forms complex thiocyanate species. For instance, the compound [(CH₃)₄N]₂[Cd(SCN)₄] contains a tetrahedral cadmium(II) center coordinated to four thiocyanate ligands. acs.org In other structures, such as [(CH₃)₄N][Cd(SCN)₃], the cadmium(II) ions are part of a polymeric chain where thiocyanate ligands act as bridges. acs.org The structure of Cd(NCS)₂ shows an octahedrally coordinated Cd²⁺ ion, forming a trans-CdS₄N₂ coordination polyhedron. nih.gov
| Compound | Cadmium Coordination | Thiocyanate Role | Reference |
| [(CH₃)₄N]₂[Cd(SCN)₄] | Tetrahedral | Terminal | acs.org |
| [(CH₃)₄N][Cd(SCN)₃] | Polymeric Chain | Bridging | acs.org |
| Cd(NCS)₂ | Octahedral | Bridging | nih.gov |
Hexakis(thiocyanato)ferrate(III) Ion Systems
The hexakis(thiocyanato)ferrate(III) anion, [Fe(NCS)₆]³⁻, is a classic example of a high-spin iron(III) complex. The tetramethylammonium salt, (NMe₄)₃[Fe(NCS)₆], has been synthesized and structurally characterized. lasalle.eduresearchgate.net In this compound, the iron(III) center is octahedrally coordinated by six N-bonded thiocyanate ligands. lasalle.edunih.gov Interestingly, crystallographic studies have revealed the presence of two distinct types of [Fe(NCS)₆]³⁻ anions within the unit cell, differing in their Fe-N-C bond angles. lasalle.edu Magnetic susceptibility measurements confirm that the iron(III) centers remain in the high-spin state down to low temperatures. lasalle.edu
| Compound | Iron(III) Spin State | Coordination Geometry | Fe-N-C Angles | Reference |
| (NMe₄)₃[Fe(NCS)₆] | High-spin | Octahedral | Two distinct sets of angles | lasalle.edu |
Influence on Metal Coordination Geometry and Number
The tetramethylammonium cation, [(CH₃)₄N]⁺, exerts a significant, albeit indirect, influence on the coordination geometry and coordination number of the central metal atom in thiocyanate complexes. acs.orgsfu.ca This influence is not due to direct coordination, but rather stems from its steric bulk, symmetry, and charge distribution, which dictate the formation and packing of the resulting crystal structure. acs.orgnih.gov
The primary role of the [(CH₃)₄N]⁺ cation is to act as a counterion that stabilizes anionic metal-thiocyanate complexes, often leading to the formation of discrete, zero-dimensional (0D) structures. acs.orgnih.gov A prime example is the formation of tetramethylammonium salts of tris- and tetrakis(thiocyanato)cadmate(II), [(CH₃)₄N][Cd(SCN)₃] and [(CH₃)₄N]₂[Cd(SCN)₄]. acs.org In these compounds, the large size of the tetramethylammonium cation prevents the formation of extended 1D, 2D, or 3D polymeric networks that are common in metal-thiocyanate chemistry with smaller alkali metal cations. acs.orgmdpi.com Instead, it promotes the crystallization of isolated anionic complexes.
The influence on coordination number and geometry can be seen in these cadmium complexes:
[(CH₃)₄N]₂[Cd(SCN)₄] : The presence of two tetramethylammonium cations for each metal center stabilizes the four-coordinate [Cd(SCN)₄]²⁻ anion, which adopts a tetrahedral geometry. acs.org
[(CH₃)₄N][Cd(SCN)₃] : With a 1:1 cation-to-anion ratio, a three-coordinate trigonal planar [Cd(SCN)₃]⁻ complex is formed. acs.org
The choice between these geometries is directly influenced by the stoichiometry dictated by the charge-balancing cations. The tetramethylammonium cation is particularly effective in this role due to its delocalized positive charge and tetrahedral shape, which allows for efficient packing in the crystal lattice with anionic complexes of various shapes and sizes. nih.govacs.org The interactions between the cation and the anionic complex are not merely electrostatic; they have directional character, with the anion typically situated in regions of positive electrostatic potential on the outer faces of the cation's methyl groups. nih.govacs.org This templating effect is a key factor in determining the final structure.
In essence, the tetramethylammonium cation acts as a "structure-directing agent." By being too large and sterically hindered to coordinate directly to the metal or to fit into the compact lattices of extended networks, it forces the metal-thiocyanate moiety to form discrete anionic clusters whose size and charge are compatible with the cation. acs.orgsfu.ca This allows for the isolation and study of coordination geometries and numbers that might not be stable in the presence of smaller, more polarizing counterions that favor higher-dimensionality bridged structures. researchgate.net
Table of Cadmium-Thiocyanate Complexes
| Compound Formula | Anionic Complex | Metal Coordination Number | Coordination Geometry |
| [(CH₃)₄N]₂[Cd(SCN)₄] | [Cd(SCN)₄]²⁻ | 4 | Tetrahedral |
| [(CH₃)₄N][Cd(SCN)₃] | [Cd(SCN)₃]⁻ | 3 | Trigonal Planar |
Computational and Theoretical Chemistry Approaches
Classical Molecular Dynamics (MD) Simulations
Classical Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular-level phenomena, such as solvation and interfacial processes.
MD simulations are extensively used to model the solvation environment of the thiocyanate (B1210189) (SCN⁻) anion. These simulations can reveal how solvent molecules arrange themselves around the anion and the nature of the interactions involved. nih.govnih.gov Studies often focus on the anion at infinite dilution to isolate and understand the specific anion-solvent interactions without the complication of ion-ion associations. nih.gov
In mixed solvent systems, such as N,N-Dimethylformamide (DMF) and water, simulations show that the thiocyanate anion experiences preferential solvation. nih.govnih.gov Due to strong hydrogen bonding, water molecules tend to form a primary hydration shell at close distances around the SCN⁻ anion. nih.gov This is followed by a second, more extended solvation shell that can contain both water and DMF molecules. nih.govnih.gov
The structure of these solvation shells is often analyzed using Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the anion. For instance, in a DMF-water mixture, the first solvation shell, composed mainly of water, can be identified by the first minimum in the SCN⁻–water RDF, while the second shell containing DMF is located at a greater distance, corresponding to the first minimum of the SCN⁻–DMF RDF. nih.gov
Table 1: Solvation Shell Radii for Thiocyanate Anion in DMF-Water Mixture
| Solvation Shell | Solvent Component | Approximate Radius (Å) |
| First Shell | Water | 4.73 |
| Second Shell | DMF | 6.68 |
| Data derived from classical MD simulations of SCN⁻ in a DMF-water mixture. nih.gov |
These simulations also provide insights into the dynamics of the solvation environment, such as the residence times of solvent molecules within the solvation shells and the reorientational motion of the anion, which are influenced by the solvent composition. nih.gov
Classical MD simulations are also a key tool for investigating the mechanisms of ion adsorption at various interfaces, such as the liquid/liquid interface between water and an organic solvent like toluene. bohrium.comnih.gov These simulations can determine the free energy profile for moving an ion from one phase to another, revealing whether the ion prefers to reside in the bulk of one of the liquids or adsorb at the interface. nih.gov
For the thiocyanate anion, simulations at the water/toluene interface show a distinct free energy minimum near the interface, indicating spontaneous adsorption. nih.gov The calculated adsorption free energy from these simulations is in reasonable agreement with experimental values. nih.gov The process of interfacial transfer involves the ion dragging along some of its solvating water molecules, often forming finger-like water structures that protrude into the organic phase to facilitate the transfer. bohrium.comnih.gov
The study of surfactant adsorption on solid surfaces, like iron oxide, provides further insight into the competitive nature of adsorption processes. manchester.ac.uk In these systems, solvent molecules can compete with the surfactant (or ion) for adsorption sites on the surface, and this competition is influenced by factors like solvent concentration. manchester.ac.uk Similarly, simulations of polymer adsorption on clay surfaces show that adsorption stability is governed by a combination of forces, including direct coulombic forces for charged species and van der Waals forces. nih.gov These principles are directly applicable to understanding how the tetramethylammonium (B1211777) cation and thiocyanate anion would interact with and adsorb onto charged or neutral surfaces.
Ab Initio Molecular Dynamics (AIMD)
Ab Initio Molecular Dynamics (AIMD) is a more computationally intensive simulation method where the forces between atoms are calculated "from first principles" using quantum mechanics, typically Density Functional Theory (DFT), at each time step. wiley-vch.de This avoids the need for pre-defined force fields used in classical MD, allowing for the simulation of chemical reactions and providing a more accurate description of electronic polarization and charge transfer.
AIMD simulations are particularly powerful for obtaining a precise characterization of the local solvent structure around an anion like thiocyanate. acs.org By calculating the electronic structure on the fly, AIMD can accurately capture the subtle electronic interactions between the anion and the surrounding solvent molecules. nih.gov
The detailed local environment is often analyzed through radial distribution functions (RDFs). For example, AIMD simulations can reveal the precise distances and orientations of solvent molecules relative to the anion. acs.org In studies of electrolytes, AIMD has been used to confirm solvation behavior by comparing RDFs for different solvent mixtures. For instance, a sharp peak in the RDF between specific atoms of the solvent and the anion at a particular distance can signify a strong, localized interaction. A reduction in the intensity of this peak or a shift to a greater distance upon changing the solvent composition indicates a change in the local solvation structure. acs.org These simulations can also help elucidate how the local solvent environment influences chemical processes, such as the desolvation of the anion, which is a critical step in many chemical reactions and interfacial phenomena. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used in chemistry and materials science to calculate molecular properties such as energies, geometries, and vibrational frequencies. nih.gov
A primary application of DFT is the optimization of molecular structures to find their lowest energy (most stable) conformation. youtube.com For an ionic compound like tetramethylammonium thiocyanate, DFT calculations can be performed on the individual ions, the tetramethylammonium cation ([N(CH₃)₄]⁺) and the thiocyanate anion (SCN⁻), to determine their precise bond lengths and angles. mdpi.com
The process typically involves starting with an initial guess for the molecular geometry and then iteratively solving the DFT equations to calculate the forces on each atom. The atoms are then moved in the direction that reduces these forces, and the process is repeated until a minimum energy structure is found. youtube.com This "geometry optimization" provides a detailed picture of the ion's three-dimensional structure. youtube.com For example, DFT calculations can confirm the tetrahedral arrangement of the methyl groups around the central nitrogen atom in the tetramethylammonium cation and the linear structure of the thiocyanate anion. mdpi.com
Table 2: Representative DFT Functionals and Basis Sets for Geometry Optimization
| Level of Theory | Description | Typical Application |
| Functionals | ||
| PBE, BLYP | Generalized Gradient Approximation (GGA) | Standard optimizations, good balance of cost and accuracy. |
| B3LYP, PBE0 | Hybrid GGA | Often provides improved accuracy for energies and geometries. youtube.com |
| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry and noncovalent interactions. nih.gov |
| Basis Sets | ||
| 6-31G(d) | Pople-style basis set | A common choice for initial optimizations of organic molecules. |
| def2-SVP | Ahlrichs-style basis set | A robust and efficient basis set for general-purpose calculations. nih.gov |
| aug-cc-pVTZ | Dunning-style basis set | A larger, more accurate basis set used for high-precision calculations. |
| This table presents common methods used in DFT calculations for structural optimization. The choice depends on the desired accuracy and available computational resources. |
These optimized structures are crucial starting points for more advanced calculations, including frequency analysis to confirm the structure is a true minimum and for subsequent MD or AIMD simulations. youtube.com
Energetic Analysis of Isomers and Conformers
The conformational flexibility of Ammonium (B1175870), tetramethyl-, thiocyanate arises from the relative orientation of the tetramethylammonium cation ([N(CH₃)₄]⁺) and the thiocyanate anion (SCN⁻). While specific computational studies on the detailed energetic landscape of the tetramethylammonium thiocyanate ion pair are not extensively documented in the reviewed literature, a comprehensive understanding can be gained from computational studies of the tetramethylammonium cation's interaction with similar anions, such as halides. These studies serve as a robust model for the behavior of the tetramethylammonium thiocyanate pair.
Computational analyses of the tetramethylammonium cation interacting with various anions have revealed distinct interaction topologies that correspond to minima on the potential energy surface. Two primary conformations are typically identified:
κC Interaction: In this topology, the anion interacts directly with one of the carbon atoms of a methyl group.
3κH Interaction: This topology involves the anion interacting simultaneously with three hydrogen atoms from three different methyl groups, situated on one of the tetrahedral faces of the cation.
Energy decomposition analysis (EDA) of these interactions for halide ions shows that the binding energies are substantial, ranging from approximately -73 to -122 kcal/mol, indicative of a strong Coulombic interaction. nih.gov The electrostatic attraction is the dominant stabilizing force. nih.gov For instance, in studies of tetramethylammonium with halide ions, the electrostatic contribution to the stabilization energy is significantly higher for the 3κH topology compared to the κC topology by more than 10 kcal/mol. nih.gov
Despite the predominance of ionic forces, covalent and dispersion forces also play a non-negligible role in the interaction. nih.gov The positive charge of the tetramethylammonium cation is not solely localized on the central nitrogen atom but is distributed across the methyl groups. nih.gov This charge distribution results in the exterior of the ion having faces with a significant positive charge, which influences the interaction with the anion. nih.gov
For the linear thiocyanate anion, similar conformational preferences can be anticipated. The anion would likely orient itself to maximize electrostatic interactions with the positively charged regions of the tetramethylammonium cation. The relative energies of these conformers would be determined by a balance of electrostatic, dispersion, and to a lesser extent, covalent contributions. The energy difference between different conformations, such as an "edge-face" versus a "face-face" interaction, can be relatively small (on the order of a few kcal/mol), suggesting that in different environments (e.g., solution vs. solid state), different conformations may be favored due to solvent effects or crystal packing forces. nih.gov
The following table summarizes the key energetic contributions to the interaction between the tetramethylammonium cation and an anion, based on model systems.
| Interaction Topology | Primary Driving Force | Relative Stability | Key Contributing Factors |
|---|---|---|---|
| 3κH (Face-centered) | Electrostatic Attraction | Generally more stable | Simultaneous interaction with three hydrogen atoms. Stronger electrostatic stabilization. |
| κC (Carbon-centered) | Electrostatic Attraction | Generally less stable | Direct interaction with a single carbon atom. |
Quantum Mechanical Studies of Electronic States
Quantum mechanical calculations are essential for understanding the electronic structure and excited states of molecules. For Ammonium, tetramethyl-, thiocyanate, these studies are particularly important for characterizing phenomena such as charge-transfer-to-solvent states.
Charge-transfer-to-solvent (CTTS) states are excited electronic states of an anion in solution where an electron is transferred from the anion to a localized orbital within the surrounding solvent cavity. The thiocyanate anion is known to exhibit CTTS transitions in solution, and computational studies have provided detailed insights into the nature of these states.
High-level computational methods, such as equation-of-motion coupled-cluster (EOM-EE) methods combined with a quantum mechanics/molecular mechanics (QM/MM) approach, have been employed to characterize the CTTS states of the aqueous thiocyanate anion. These calculations reveal that the CTTS states are highly sensitive to the local solvent structure and its dynamic fluctuations.
Key findings from these computational studies include:
Nature of CTTS States: The excited states of the solvated thiocyanate anion can be classified as either intramolecular excitations localized on the SCN⁻ anion or as CTTS states. The CTTS states are further characterized by the shape of the solvent-supported orbital to which the electron is transferred, typically categorized as s-type or p-type.
Influence of Solvent Environment: The energies and even the ordering of these states are significantly affected by the arrangement of the solvent molecules around the anion. For example, simulations using classical molecular dynamics (MD) with standard force fields can yield different results for the local solvent structure compared to ab initio molecular dynamics (AIMD) using density functional theory (DFT). This difference in the predicted solvent structure leads to considerable variations in the computed CTTS spectra.
Spectroscopic Signatures: The sensitivity of CTTS transitions to the solvent environment makes them a powerful probe for assessing the quality of force fields and density functionals used in simulations. By comparing computed spectra with experimental data, researchers can refine theoretical models to better capture the microscopic details of ion solvation.
The table below presents a summary of the types of electronic excitations computationally characterized for the thiocyanate anion in an aqueous environment.
| Excitation Type | Description | Key Characteristics |
|---|---|---|
| Intramolecular | Electron transition between orbitals localized on the thiocyanate anion. | Less sensitive to the bulk solvent environment compared to CTTS states. |
| s-type CTTS | Charge-transfer-to-solvent state where the electron occupies a spherically symmetric solvent-supported orbital. | Typically the lowest energy CTTS transition. |
| p-type CTTS | Charge-transfer-to-solvent state where the electron occupies a p-like (dumbbell-shaped) solvent-supported orbital. | Occur at higher energies than s-type CTTS transitions. |
While these studies focus on the thiocyanate anion in water, the presence of the tetramethylammonium cation as a counter-ion in solution would influence the local solvent structure around the thiocyanate anion, thereby affecting the CTTS spectrum. The electrostatic field of the cation and its influence on the organization of solvent molecules would modulate the energies of the CTTS states.
Advanced Research Methodologies and Applications
Employment in Supramolecular Self-Assembly Processes
The deliberate design of complex, well-ordered molecular systems through non-covalent interactions, known as supramolecular self-assembly, represents a frontier in chemistry. Tetramethylammonium (B1211777) thiocyanate (B1210189) can be a key component in the construction of such architectures. The tetramethylammonium cation, due to its tetrahedral geometry and positive charge, can act as a template or a counterion that influences the packing of molecules.
Probing Ion Behavior at Liquid-Liquid and Air-Liquid Interfaces
The interface between two immiscible liquids or between a liquid and the air is a unique chemical environment where many important processes occur. Understanding the behavior of ions at these interfaces is crucial for applications ranging from chemical separations to biological membrane function. Tetramethylammonium thiocyanate serves as a valuable tool in these investigations.
Studies focusing on the thiocyanate anion (SCN⁻) have revealed its complex behavior at aqueous interfaces. Using techniques like vibrational sum frequency generation (VSFG) spectroscopy and molecular dynamics (MD) simulations, researchers have observed that at low concentrations, thiocyanate ions at a charged interface orient themselves with their sulfur end pointing towards the charged surfactant. researchgate.net However, at higher concentrations, a second population of thiocyanate ions emerges with the opposite orientation. researchgate.netchemrxiv.org This antiparallel arrangement is a significant finding that deviates from classical mean-field theories and provides deeper insight into ion-ion and ion-solvent interactions in the constrained environment of an interface. researchgate.netchemrxiv.org
The tetramethylammonium cation (TMA⁺) also exhibits specific interfacial behaviors. As a quaternary ammonium (B1175870) ion, it possesses a degree of surface activity. The interplay between the adsorption of the TMA⁺ cation and the SCN⁻ anion at an interface can modulate the interfacial potential and structure. For example, in studies of ion transfer across the water/toluene interface, the presence of ions like SCN⁻ perturbs the interfacial water structure. bohrium.com While much of the research has focused on the thiocyanate anion with simpler counterions like sodium, the principles of ion pairing and competitive adsorption are fundamental. The bulky and less chaotropic nature of the tetramethylammonium cation, compared to smaller alkali metal cations, can influence the distribution and orientation of the thiocyanate anion at the interface.
Role in Crystal Engineering and Materials Science Research
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Tetramethylammonium thiocyanate is a valuable compound in this field due to its ability to form well-defined crystal lattices.
The crystal structure of tetramethylammonium thiocyanate itself, and its adducts, have been a subject of study. For example, it reacts with sulfur dioxide to form an adduct, [(CH₃)₄N]⁺[SCN·SO₂]⁻. X-ray diffraction studies of this adduct revealed a strong interaction between the sulfur atom of the thiocyanate anion and the sulfur atom of the sulfur dioxide molecule. epa.govresearchgate.net This type of specific, directional interaction is a key tool in the crystal engineer's toolbox for building more complex solid-state architectures.
Furthermore, tetramethylammonium cations are known to template the formation of specific crystal structures. In a broader context of materials science, the principles of using tetramethylammonium salts in crystallization are well-established. For instance, tetramethylammonium pertechnetate (B1241340) has been investigated as a precursor for creating technetium-based materials for nuclear waste management. mdpi.com The recrystallization of this salt allows for high decontamination factors, showcasing how the crystallization of a tetramethylammonium salt can be a critical step in a materials application. mdpi.com The predictable packing and strong lattice energies associated with tetramethylammonium salts make them reliable components for designing new crystalline materials.
| Parameter | Value | Reference |
|---|---|---|
| Compound | (CH₃)₄N⁺SCN⁻·SO₂ | epa.gov |
| Crystal System | Monoclinic | epa.gov |
| Space Group | P2₁/c | epa.gov |
| a (pm) | 578.4(1) | epa.gov |
| b (pm) | 1634.3(1) | epa.gov |
| c (pm) | 1054.6(1) | epa.gov |
| β (°) | 105.17(1) | epa.gov |
Applications in Nucleic Acid Research (e.g., controlling hybridization stringency)
In molecular biology, the hybridization of nucleic acid strands is a fundamental process for techniques like Southern blotting, Northern blotting, and microarray analysis. The stringency of hybridization, which refers to the conditions that dictate the specificity of binding between a probe and its target sequence, is critically important.
While research has more extensively documented the use of tetramethylammonium chloride (TMAC) for this purpose, the underlying principles are directly applicable to tetramethylammonium thiocyanate. The tetramethylammonium ion has a unique effect on the stability of DNA duplexes. In standard salt solutions (e.g., NaCl), the melting temperature (Tₘ) of a DNA duplex is dependent on its base composition, with G-C pairs (which have three hydrogen bonds) being more stable than A-T pairs (which have two). This can complicate hybridization experiments where probes of varying base composition are used.
The tetramethylammonium ion binds to A-T rich regions of the DNA duplex, and this interaction selectively raises the stability of A-T base pairs to a level comparable to that of G-C base pairs. pnas.orgpnas.org This effectively eliminates the dependence of the Tₘ on the base composition, making it solely a function of the probe's length. pnas.org This allows for the use of a single hybridization temperature for a variety of probes of the same length, greatly simplifying experimental protocols and improving the accuracy of mutation detection. pnas.org
The use of a 3 M tetramethylammonium chloride buffer is a well-established method for achieving this base-composition-independent hybridization. oup.com Given that the effect is attributed to the tetramethylammonium cation, it is expected that tetramethylammonium thiocyanate could be used in a similar manner, although the specific properties of the thiocyanate anion might require some optimization of the hybridization conditions. The thiocyanate ion itself has been shown to influence nucleic acid and protein synthesis in some biological systems. nih.gov
| Condition | Effect | Reference |
|---|---|---|
| Standard Salt (e.g., NaCl) | Tₘ is dependent on both probe length and G-C content. | pnas.org |
| 3 M Tetramethylammonium Chloride | Tₘ is primarily dependent on probe length, with reduced influence of G-C content. | pnas.orgoup.com |
| Mechanism | The (CH₃)₄N⁺ ion selectively stabilizes A-T base pairs. | pnas.org |
Future Research Directions
Unresolved Problems and Methodological Challenges
Despite the research conducted to date, a comprehensive understanding of tetramethylammonium (B1211777) thiocyanate (B1210189) is still forthcoming. Several unresolved problems and methodological challenges persist, requiring innovative approaches and advanced analytical techniques to unravel its complexities.
A significant area of uncertainty lies in the complete elucidation of its solid-state behavior, particularly concerning polymorphism and phase transitions . While studies on analogous tetramethylammonium hexachlorometalate compounds have revealed complex phase transitions, a detailed investigation into the potential polymorphic forms of tetramethylammonium thiocyanate and their thermodynamic relationships is lacking. osti.gov The existence of different crystalline forms can have profound implications for the material's physical and chemical properties, and the absence of a thorough study represents a considerable knowledge gap. Characterizing these potential polymorphs and the kinetics of their interconversion presents a methodological challenge, likely requiring a combination of advanced diffraction techniques at various temperatures and pressures, alongside computational modeling. osti.gov
The synthesis and purification of high-purity, single-crystal tetramethylammonium thiocyanate for detailed structural analysis also present ongoing challenges. The preparation of a sulfur dioxide adduct of tetramethylammonium thiocyanate has been reported, indicating the reactivity of the thiocyanate anion and the potential for forming complex structures. researchgate.net However, obtaining large, defect-free single crystals suitable for techniques like neutron diffraction, which could provide deeper insights into the atomic arrangement and thermal motions, remains a difficult task.
Furthermore, a comprehensive computational and theoretical understanding of the intermolecular interactions governing the crystal packing and phase behavior of tetramethylammonium thiocyanate is yet to be fully developed. While computational studies have been employed to understand the interaction of the thiocyanate anion with peptides, a dedicated theoretical investigation into the lattice energetics and vibrational dynamics of tetramethylammonium thiocyanate is needed. nih.gov Such studies would be invaluable for interpreting experimental data and predicting the compound's behavior under different conditions.
Emerging Areas of Investigation and Potential Impact
The unique combination of the tetramethylammonium cation and the thiocyanate anion has opened up new frontiers of research, with potential applications in advanced materials and energy technologies.
One of the most promising emerging areas is the use of tetramethylammonium thiocyanate and related compounds in the field of perovskite solar cells . The incorporation of organic cations and thiocyanate-containing additives has been shown to enhance the performance and stability of these next-generation photovoltaic devices. researchgate.netrsc.orgjmst.orgresearchgate.net Specifically, additives like formamidinium thiocyanate have been demonstrated to improve the oxidative stability of tin-based perovskites. rsc.org The introduction of tetramethylammonium chloride has been shown to improve the ambient stability of inorganic perovskite solar cells. jmst.org Future research will likely focus on systematically investigating the role of tetramethylammonium thiocyanate as an additive or a component in perovskite formulations to improve their efficiency, longevity, and resistance to environmental degradation, which are currently major hurdles for commercialization. mdpi.com
The properties of tetramethylammonium thiocyanate also make it a candidate for investigation as a component in ionic liquids . While not a room-temperature ionic liquid itself, its constituent ions are common in the design of these novel solvent systems. Understanding the fundamental interactions and properties of tetramethylammonium thiocyanate can inform the design of new ionic liquids with tailored characteristics for a variety of applications, from electrolytes in batteries to green solvents in chemical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing high-purity tetramethylammonium thiocyanate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting tetramethylammonium chloride with potassium thiocyanate in aqueous media, followed by recrystallization from ethanol or acetone to remove impurities like chloride ions . Purity validation requires elemental analysis (C, H, N, S), ion chromatography for anion quantification, and spectroscopic techniques (e.g., IR for SCN⁻ stretching vibrations at ~2050 cm⁻¹) . Volhard’s titration with AgNO₃ can quantify residual thiocyanate .
Q. What analytical techniques are critical for characterizing tetramethylammonium thiocyanate in coordination chemistry studies?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the integrity of the tetramethylammonium cation .
- FT-IR spectroscopy : Identification of ν(C≡N) and ν(S-C≡N) bands (~2050 cm⁻¹ and ~750 cm⁻¹) to confirm thiocyanate binding modes .
- Elemental analysis : To verify stoichiometry and detect trace impurities .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., NH₃ release at ~170°C) .
Q. How can researchers mitigate hygroscopicity-related experimental errors in handling tetramethylammonium thiocyanate?
- Methodological Answer : Store the compound in a desiccator with anhydrous CaCl₂ or silica gel. For solution-based experiments, use dry solvents (e.g., acetonitrile) and conduct reactions under inert atmospheres (N₂/Ar) to prevent water absorption, which alters solubility and reactivity . Pre-dry the compound at 60°C under vacuum for 24 hours before use .
Advanced Research Questions
Q. What mechanistic insights explain the role of tetramethylammonium thiocyanate in stabilizing dinuclear metal complexes?
- Methodological Answer : Thiocyanate (SCN⁻) acts as a bridging ligand, facilitating dinuclear assembly via μ₁,₃ coordination. For example, in Cd(II) complexes, SCN⁻ bridges two metal centers, confirmed by X-ray crystallography showing Cd–NCS–Cd angles of ~160° . Computational studies (DFT) can model electronic interactions and predict stability trends based on metal-thiocyanate bond lengths .
Q. How do competing nucleophiles (e.g., SCN⁻ vs. Cl⁻) influence reaction pathways in transition-metal-catalyzed systems?
- Methodological Answer : Design competition experiments using equimolar SCN⁻/Cl⁻ mixtures and monitor product distribution via HPLC or GC-MS. For instance, in Pd-catalyzed reactions, SCN⁻’s stronger σ-donor character favors thiocyanate adducts, while Cl⁻ may dominate in polar protic solvents due to solvation effects . Kinetic studies (e.g., stopped-flow spectroscopy) can quantify rate constants for ligand substitution .
Q. What theoretical frameworks guide the interpretation of tetramethylammonium thiocyanate’s solvent-dependent reactivity?
- Methodological Answer : Apply the Hard-Soft Acid-Base (HSAB) theory to predict solvent effects. In polar aprotic solvents (e.g., DMF), SCN⁻ behaves as a soft base, favoring interactions with soft metal centers (e.g., Ag⁺). In water, its ambident nature allows dual N-/S-binding, modeled using Marcus theory for electron transfer . Molecular dynamics simulations can further elucidate solvation shells and ion-pairing dynamics .
Q. How can researchers resolve contradictions in reported thermal decomposition data for tetramethylammonium thiocyanate?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 170°C) may arise from varying heating rates or sample purity . Standardize protocols using TGA-DSC with controlled atmospheres (N₂ vs. air). Cross-validate with evolved gas analysis (EGA-MS) to identify decomposition products (e.g., NH₃, CH₃CN) .
Methodological Tables
Table 1 : Key Physicochemical Properties of Tetramethylammonium Thiocyanate
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 150–170°C (decomposes) | |
| Solubility in H₂O | 1.65 g/L at 20°C | |
| Hygroscopicity | High; requires desiccant storage | |
| IR ν(C≡N) | 2050 cm⁻¹ |
Table 2 : Common Applications in Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
